molecular formula C19H13ClN2O B2923347 1-(2-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478080-27-2

1-(2-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2923347
CAS No.: 478080-27-2
M. Wt: 320.78
InChI Key: BNGACOPVHHVVGI-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by a 2-chlorobenzyl group at position 1, a phenyl group at position 4, and a cyano substituent at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-18-9-5-4-8-15(18)13-22-11-10-16(17(12-21)19(22)23)14-6-2-1-3-7-14/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGACOPVHHVVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of appropriate precursors such as 2-chlorobenzylamine and phenylacetic acid under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The process would be optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the pyridine ring or the phenyl group can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.

Major Products Formed:

Scientific Research Applications

1-(2-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties may be exploited in the creation of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(2-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events that result in the desired therapeutic outcome. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related pyridinecarbonitrile derivatives, emphasizing substituent variations, molecular properties, and inferred functional implications.

Substituent Analysis and Molecular Properties

Compound A : 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile
  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • Key Features: A butyl group replaces the 2-chlorobenzyl at position 1, reducing steric bulk and halogen content. Hydroxy and methyl groups at positions 6 and 4 enhance polarity compared to the phenyl and cyano groups in the target compound.
  • Implications :
    • Lower molecular weight and hydrophobicity compared to the target compound. Likely differences in bioavailability and metabolic stability .
Compound B : 6-(2-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • Molecular Formula : C19H11Cl3N2O
  • Molecular Weight : 389.67 g/mol
  • A 2-chlorophenyl group at position 6 introduces additional steric hindrance and lipophilicity.
  • Implications :
    • Higher molecular weight and Cl content may correlate with increased toxicity or altered binding affinity in biological systems compared to the target compound .
Compound C : 1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • Molecular Formula : C20H15ClN2OS
  • Molecular Weight : 378.87 g/mol
  • Key Features :
    • A benzyl group at position 1 (vs. 2-chlorobenzyl) reduces halogen influence.
    • Methylsulfanyl at position 4 introduces a sulfur atom, which may modulate electronic properties and solubility.
  • Implications :
    • Sulfur-containing substituents could enhance metabolic stability or alter redox activity relative to the target compound .
Compound D : 2-([1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl)-N-methyl-1-hydrazinecarbothioamide
  • Molecular Formula : C15H14Cl2N4O2S
  • Molecular Weight : 385.27 g/mol
  • 3,4-Dichlorobenzyl group increases halogenation compared to the target’s 2-chlorobenzyl.
  • Implications :
    • The thioamide group may confer unique pharmacokinetic properties, such as prolonged half-life or altered target selectivity .

Comparative Data Table

Compound Name (Selected Features) Molecular Formula Molecular Weight (g/mol) Key Substituents and Positions Inferred Properties
Target Compound ~C20H14ClN2O ~333.8 1-(2-Cl-benzyl), 4-phenyl, 3-cyano Moderate lipophilicity, kinase inhibition potential
Compound A C11H14N2O2 206.24 1-butyl, 6-hydroxy, 4-methyl Higher polarity, reduced bioavailability
Compound B C19H11Cl3N2O 389.67 1-(2,4-diCl-benzyl), 6-(2-Cl-phenyl) High Cl content, increased reactivity
Compound C C20H15ClN2OS 378.87 1-benzyl, 4-(methylsulfanyl) Enhanced metabolic stability, sulfur-mediated interactions
Compound D C15H14Cl2N4O2S 385.27 3,4-diCl-benzyl, thioamide-hydrazine Chelation potential, altered pharmacokinetics

Biological Activity

1-(2-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 478080-27-2) is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

The molecular formula of this compound is C19H13ClN2OC_{19}H_{13}ClN_2O, with a molecular weight of approximately 320.78 g/mol. It features a pyridine ring substituted with a chlorobenzyl group and a phenyl group, which are critical for its biological interactions.

Research indicates that compounds similar to this compound can act as positive allosteric modulators at various receptors, particularly nicotinic acetylcholine receptors (nAChRs). These interactions are significant for their potential therapeutic applications in neurodegenerative diseases and cognitive disorders .

Pharmacological Studies

Several studies have evaluated the biological activity of related compounds:

  • Nicotinic Acetylcholine Receptors (nAChRs) :
    • Compounds in this class have shown potent activity at α7 nAChRs, enhancing the response to acetylcholine and nicotine. For instance, in vitro studies demonstrated that certain derivatives exhibited high modulation efficacy with EC50 values ranging from 0.14 µM to 2.5 µM .
  • GABA Receptors :
    • In addition to nAChRs, these compounds also exhibit activity at GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The inhibition of binding at GABA_A receptors was noted with IC50 values around 0.1 µM .

Case Studies

A notable case study involved the synthesis and evaluation of a series of arylpyridine derivatives that included structures similar to this compound. These studies highlighted:

  • Increased Potency : Modifications in the alkylamino groups significantly affected the potency of these compounds at α7 nAChRs, suggesting that structural variations can lead to enhanced biological activity .
CompoundR GroupEC50 (µM)Max Modulation (%)
7pH2.5500
7bMe1.9600
7qMe0.381200
7rEt0.16700

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects associated with these compounds. Some studies have indicated potential for toxic metabolite formation during metabolic processes, necessitating further investigation into safety profiles .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving a 2-chlorobenzylamine, a ketone (e.g., phenylacetone), and a cyanoacetic acid derivative. Cyclization under acidic or basic conditions (e.g., HCl or KOH) forms the dihydropyridine core. For example, refluxing in ethanol with a catalyst like piperidine (5-10 mol%) at 80°C for 12–24 hours yields ~60–70% purity, which can be improved to >95% via recrystallization in ethanol . Variations in solvent polarity (e.g., DMF vs. THF) and temperature significantly impact reaction kinetics and byproduct formation.

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons from 2-chlorobenzyl at δ 7.2–7.5 ppm and the pyridinone carbonyl at δ 165–170 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, such as the planar dihydropyridine ring and the torsion angle between the chlorobenzyl and phenyl groups (e.g., 45–60°) .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z 365.0724) with <2 ppm error .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Based on structurally related compounds (e.g., 2-butyl-3-methyl-1-oxo-pyrido derivatives):

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (H315, H319) .
  • Work under fume hoods to avoid inhalation of fine particles (H335) .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound against antimicrobial targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) against bacterial enoyl-ACP reductase (FabI) or fungal CYP51 can prioritize in vitro testing. Key steps:

  • Optimize 3D geometry using DFT (B3LYP/6-31G*) .
  • Validate binding affinity (ΔG ≤ −7 kcal/mol) for the chlorobenzyl group interacting with hydrophobic pockets .
  • Compare with known inhibitors (e.g., 1,3,4-oxadiazole derivatives ) to identify structure-activity relationships (SAR).

Q. What strategies resolve contradictions in reported antimicrobial efficacy across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay variability : Standardize MIC testing using CLSI guidelines (e.g., broth microdilution at pH 7.4) .
  • Bacterial strain specificity : Test against Gram-positive (e.g., S. aureus ATCC 29213) vs. Gram-negative (e.g., E. coli ATCC 25922) strains .
  • Synergistic effects : Combine with adjuvants (e.g., cationic surfactants ) to enhance membrane penetration.

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: The electron-withdrawing cyano group at position 3 activates the pyridinone ring for nucleophilic attack. For example:

  • Hydrolysis : Under acidic conditions (H2SO4, 60°C), the cyano group converts to a carboxylic acid, confirmed by IR (loss of CN stretch at ~2200 cm⁻¹) .
  • Substitution reactions : The 2-chlorobenzyl group’s para-chlorine can be replaced by amines (e.g., morpholine) via SNAr, monitored by TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Q. What advanced spectroscopic techniques characterize degradation products under oxidative stress?

Methodological Answer:

  • LC-MS/MS : Identifies hydroxylated metabolites (e.g., m/z 381.0689 for +16 Da oxygen adducts) .
  • EPR spectroscopy : Detects free radical intermediates (e.g., nitroxide radicals) during photodegradation .
  • NMR kinetics : Tracks real-time degradation in D2O at 40°C, showing pyridinone ring opening within 48 hours .

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